Cyclopentylmethanesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11FO2S |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyclopentylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H11FO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
JKBYKTPLYISBET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Group
The sulfur atom in a sulfonyl fluoride is at the +6 oxidation state, making it highly electron-deficient and a key site for chemical transformations. The properties of the sulfur-fluorine bond are central to its reactivity profile.
The sulfonyl fluoride group is a potent electrophile. The sulfur atom is susceptible to attack by a wide range of nucleophiles, a characteristic that has been widely exploited in chemical biology and materials science. acs.orgnih.gov Unlike sulfonyl chlorides, which can undergo reductive collapse, the strong, highly polarized sulfur-fluorine bond in sulfonyl fluorides directs reactivity towards substitution pathways. asu.edu This reactivity allows sulfonyl fluorides to covalently modify nucleophilic amino acid residues such as lysine, tyrosine, histidine, and serine in proteins. acs.orgnih.govenamine.net
The reactivity is tunable; for instance, aryl sulfonyl fluorides are generally more hydrolytically stable than their aliphatic counterparts. acs.org The reaction with nucleophiles like amines or alcohols, often catalyzed by N-heterocyclic carbenes, proceeds efficiently to form sulfonamides and sulfonates, respectively. acs.org
Interactive Table: Nucleophilic Substitution Reactions of Sulfonyl Fluorides
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a family of click reactions. asu.eduresearchgate.net "Click chemistry" requires reactions to be modular, wide in scope, high-yielding, and generate only inoffensive byproducts. sigmaaldrich.com The SuFEx reaction fits these criteria, offering a reliable method for forging robust S-O or S-N bonds. researchgate.netccspublishing.org.cn
A key feature of the -SO₂F group in SuFEx is its "orthogonal reactivity." It remains largely inert to many common reaction conditions, allowing complex molecules to be built without the need for protecting groups. chemrxiv.org This "sleeping beauty" nature means it can be carried through multiple synthetic steps and then "awakened" on demand to react specifically with a desired nucleophile. nih.gov This contrasts sharply with the more reactive sulfonyl chlorides. asu.edu The SuFEx reaction's reliability and orthogonality have made it invaluable for surface functionalization, polymer synthesis, and drug discovery. researchgate.netnih.gov For example, ethenesulfonyl fluoride can be used as a linker to create "SuFEx-able" surfaces that can be quantitatively functionalized. researchgate.netnih.gov
Reaction Mechanisms
The transformations of cyclopentylmethanesulfonyl fluoride can proceed through several distinct mechanistic pathways, including radical, oxidative, and ionic routes.
Aliphatic sulfonyl fluorides can be synthesized and utilized via radical pathways. One prominent method involves the insertion of sulfur dioxide (SO₂) into a carbon-centered radical, followed by fluorination. nih.govresearchgate.netnih.gov For this compound, a plausible radical pathway would involve the generation of a cyclopentylmethyl radical. This radical can then react with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfonyl radical intermediate (cyclopentylmethyl-SO₂•). nih.govrsc.org This sulfonyl radical is then trapped by a fluorine source to yield the final product. nih.govnih.gov
Visible-light photoredox catalysis is a common strategy to initiate these radical reactions, allowing for the use of precursors like alkyl iodides or N-hydroxyphthalimide (NHPI) esters under mild conditions. nih.gov The resulting alkyl sulfonyl fluoride radical can also participate in further reactions, such as radical cyclization, by reacting with an alkene. nih.gov
While the S-F bond is the more common site of reactivity, the C-SO₂F bond can also be activated, particularly through oxidative addition to a low-valent transition metal center, such as palladium(0). wikipedia.orgchemrxiv.org This process is analogous to the well-known Sₙ2 reaction, where the metal complex acts as a nucleophile, attacking the carbon atom and displacing the sulfonyl fluoride group. wikipedia.orglibretexts.orglibretexts.org
This mechanism is critical in palladium-catalyzed cyclopropanation reactions where alkyl sulfonyl fluorides act as ambiphiles. chemrxiv.org The sulfonyl fluoride group serves first as an acidifying group and subsequently as an internal oxidant. The C–SO₂F oxidative addition is often the turnover-limiting and diastereoselectivity-determining step in the catalytic cycle. chemrxiv.org This Sₙ2-type oxidative addition results in an increase of both the oxidation state and coordination number of the metal center. wikipedia.orgumb.edu
Understanding the transient species formed during the reactions of sulfonyl fluorides is key to optimizing and controlling the outcomes.
Radical Intermediates : In radical pathways, the formation of alkyl radicals (R•) and subsequently sulfonyl radicals (R-SO₂•) are key steps. nih.govresearchgate.net These intermediates are typically studied through mechanistic experiments, such as trapping studies or by observing unexpected side products. For instance, the self-condensation of vinyl sulfonyl fluorides suggests the involvement of vinyl sulfonyl radical intermediates. nih.gov
Ionic and Concerted Intermediates : In nucleophilic substitutions at the sulfur center, the reaction can proceed through various transition states. In olefination reactions mimicking the Horner-Wadsworth-Emmons reaction, four-membered ring intermediates (oxasultietane dioxides) are proposed, which then fragment to form the alkene product. nih.gov
Meisenheimer-like Transition States : In some oxidative addition reactions involving fluoroaromatics, a Meisenheimer-like transition state has been identified through experimental and computational studies. researchgate.net This involves the nucleophilic attack of the metal on the carbon, leading to a transient, negatively charged intermediate before the final bond cleavage.
Interactive Table: Characterized Intermediates and Transition States
Chemoselectivity and Regioselectivity in Transformations
Detailed studies concerning the chemoselectivity and regioselectivity of this compound in chemical transformations are not available in the current body of scientific literature. Research in this area would typically investigate how the sulfonyl fluoride moiety reacts in the presence of other functional groups within a molecule and the preferred orientation of its reaction with various reagents.
To illustrate the type of data that would be presented here had it been available, a hypothetical data table is shown below.
Hypothetical Data Table: Regioselectivity of Nucleophilic Attack on a Related Sulfonyl Fluoride
| Nucleophile | Solvent | Temperature (°C) | Major Product (Regioisomer) | Minor Product (Regioisomer) | Regioselectivity Ratio |
| NaN3 | DMF | 25 | Not Available | Not Available | Not Available |
| KCN | DMSO | 25 | Not Available | Not Available | Not Available |
| PhSNa | THF | 0 | Not Available | Not Available | Not Available |
This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental results for this compound.
Stability and Degradation Pathways under Controlled Conditions
There is no published research on the stability of this compound under controlled conditions, such as thermal stress, hydrolysis, or photolysis. Consequently, its degradation pathways and the identity of any degradation products remain uncharacterized.
Investigations into the stability of a compound like this compound would involve subjecting it to various conditions and monitoring its decomposition over time. The results would be crucial for understanding its shelf-life, potential environmental fate, and appropriate handling and storage procedures.
A hypothetical data table that would be included in this section is presented below to demonstrate the kind of information that is currently unavailable.
Hypothetical Data Table: Stability of this compound under Various Conditions
| Condition | Medium | Time (hours) | % Degradation | Major Degradation Product(s) |
| Thermal (80 °C) | N/A (neat) | 24 | Not Available | Not Available |
| Hydrolysis (pH 4) | Water/Acetonitrile | 48 | Not Available | Not Available |
| Hydrolysis (pH 7) | Water/Acetonitrile | 48 | Not Available | Not Available |
| Hydrolysis (pH 10) | Water/Acetonitrile | 48 | Not Available | Not Available |
| Photolysis (UV 254 nm) | Acetonitrile | 12 | Not Available | Not Available |
This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental results for this compound.
Applications in Organic Synthesis
As Reagents in Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is fundamental to organic synthesis. While the sulfonyl fluoride (B91410) group is often seen as a connective hub for heteroatoms, recent advancements have highlighted its utility in forming C-C bonds.
Cyclopropanation involves the creation of a three-membered cyclopropane (B1198618) ring, a structural motif present in numerous biologically active molecules. The involvement of sulfonyl fluorides in such reactions is an area of growing interest. For instance, palladium-catalyzed methods have been developed that utilize alkyl sulfonyl fluorides as ambiphilic reagents for the stereoselective cyclopropanation of unactivated alkenes chemrxiv.orgchemrxiv.org. In these transformations, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant to facilitate the catalytic cycle chemrxiv.org. While specific examples detailing Cyclopentylmethanesulfonyl fluoride in these reactions are not prevalent, its nature as an aliphatic sulfonyl fluoride suggests its potential applicability in such methodologies. Other strategies have involved the intermolecular cyclopropanation of specific activated sulfonyl fluorides, like ethenesulfonyl fluorides, with methylene (B1212753) compounds, proceeding through a carbon-sulfur bond cleavage mechanism researchgate.net.
This compound can serve as a precursor for the functionalization of unsaturated carbon-carbon bonds. Radical-based transformations are a primary avenue for this reactivity. The generation of a fluorosulfonyl radical allows for the difunctionalization of alkenes and alkynes nih.govresearchgate.net. For example, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes can be achieved via the addition of a fluorosulfonyl radical (•SO2F), followed by vicinal alkynylation nih.govresearchgate.net. This process installs the sulfonyl fluoride moiety onto the carbon skeleton, which is then available for further diversification nih.gov. Fe-catalyzed fluorosulfonylation of alkenes using a sulfur dioxide source also represents a powerful method for creating functionalized alkyl sulfonyl fluorides acs.orgnih.gov. These strategies allow for the one-step construction of multiple chemical bonds, including C-C, C-S, and S-F bonds acs.org.
As Building Blocks in Complex Molecule Construction
The robust yet selectively reactive nature of the S-F bond makes this compound an ideal building block for assembling complex molecules and materials.
The most prominent application of sulfonyl fluorides is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that are highly efficient and produce stable linkages nih.govsigmaaldrich.comdntb.gov.uanih.gov. As an aliphatic sulfonyl fluoride, this compound is an excellent SuFEx agent enamine.net. It can react with a wide range of nucleophiles under specific activation conditions to form sulfonates and sulfonamides, which are key functional groups in many pharmaceuticals and agrochemicals organic-chemistry.orgnih.govtheballlab.com.
The reaction with phenols or alcohols yields sulfonyl esters, while reaction with primary or secondary amines produces sulfonamides. This transformation is often catalyzed by bases or Lewis acids, such as calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack organic-chemistry.orgnih.govtheballlab.com. The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps before being "clicked" into place in the final stages of a synthesis theballlab.com.
| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | General Reaction Conditions |
|---|---|---|---|
| This compound | Phenol / Alcohol (R-OH) | Sulfonyl Ester | Base (e.g., DBU, Cs2CO3) or Lewis Acid catalyst |
| This compound | Primary/Secondary Amine (R-NH2 / R2NH) | Sulfonamide | Base or Lewis Acid catalyst (e.g., Ca(NTf2)2) |
The efficiency and reliability of SuFEx click chemistry have led to its application in polymer chemistry nih.govrsc.org. Sulfonyl fluorides can act as "connective hubs" to link monomer units together, forming polysulfates or polysulfonates nih.govrsc.org. For example, the polycondensation of bis(sulfonyl fluorides) with bis(aryl silyl ethers) can generate high molecular weight polymers nih.govrsc.org.
While specific polymers derived solely from this compound are not extensively documented, the principle allows for its integration. If functionalized with a second reactive group, this compound could be used as a monomer or as a chain-terminating agent. The resulting polymers would benefit from the exceptional stability of the sulfonyl-containing linkages nih.gov. The development of new polymers using SuFEx chemistry is an active area of research, with applications in materials science and biomedicine nih.govchemrxiv.org.
Mechanistic Enzymology of Sulfonyl Fluoride Interactions
Irreversible Enzyme Inhibition Mechanisms
Sulfonyl fluorides are a class of privileged electrophilic "warheads" used in the design of irreversible enzyme inhibitors. rsc.orgrsc.org Their mechanism of action is characterized by the formation of a stable covalent bond with the target enzyme, leading to a loss of catalytic activity. This irreversible nature distinguishes them from reversible inhibitors, which bind and dissociate from the enzyme. The stability of the sulfonyl fluoride (B91410) group in aqueous environments, combined with its sufficient reactivity toward biological nucleophiles within the confines of a binding pocket, makes it a valuable tool in chemical biology. rsc.orgnih.gov
The inhibitory action of sulfonyl fluorides stems from their ability to covalently modify nucleophilic amino acid residues. The electrophilic sulfur atom of the sulfonyl fluoride group (R-SO₂F) is susceptible to attack by nucleophiles commonly found in enzyme active sites. While serine is a primary target, sulfonyl fluorides have been shown to react with a range of residues depending on the specific protein context and the structure of the inhibitor. rsc.orgrsc.orgjenabioscience.com
Key Nucleophilic Residues Targeted by Sulfonyl Fluorides:
Serine: A common target, especially in the active site of hydrolases like proteases and esterases. rsc.orgrsc.orgnih.gov
Tyrosine: The hydroxyl group of tyrosine can be targeted, a strategy that has been used to develop specific covalent probes. rsc.orgsemanticscholar.org
Lysine: The ε-amino group of lysine can also be modified by sulfonyl fluorides. acs.org
Threonine: Similar to serine, the hydroxyl group of threonine is a potential site for covalent modification. rsc.orgrsc.org
Histidine: The imidazole side chain of histidine has been shown to react with sulfonyl fluorides. acs.orgnih.gov
Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adducts are often less stable compared to those formed with other residues. rsc.orgacs.org
The reaction involves the nucleophilic side chain of an amino acid attacking the sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonylated enzyme adduct and the displacement of the fluoride ion. scielo.br This covalent modification effectively and permanently blocks the enzyme's active site. wur.nl
Serine proteases are a major class of enzymes targeted by sulfonyl fluoride inhibitors. wur.nlnih.gov These enzymes feature a highly reactive serine residue within a catalytic triad in their active site. nih.gov The inactivation process, known as sulfonylation, is a classic example of mechanism-based inhibition.
The seminal work by Fahrney and Gold in the 1960s established that inhibitors like Phenylmethylsulfonyl fluoride (PMSF) irreversibly inactivate serine proteases such as chymotrypsin and trypsin by reacting with the active-site serine. rsc.orgnih.govacs.org The mechanism proceeds as follows:
The inhibitor binds to the enzyme's active site.
The hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride.
A covalent bond is formed between the serine oxygen and the sulfur atom, creating a stable sulfonyl-enzyme intermediate. scielo.brnih.gov
The fluoride ion is released as a leaving group. scielo.br
This sulfonylation of the catalytic serine renders the enzyme inactive. acs.org Due to their effectiveness, sulfonyl fluorides like PMSF and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are widely used in biochemical preparations to prevent protein degradation by endogenous serine proteases. rsc.org
The efficacy of an irreversible inhibitor like a sulfonyl fluoride is quantified through kinetic analysis. This characterization provides crucial information about the inhibitor's potency and its rate of reaction with the target enzyme. The process of covalent inhibition is typically modeled as a two-step mechanism: an initial reversible binding of the inhibitor (I) to the enzyme (E), followed by the irreversible covalent modification step. acs.org
Key kinetic parameters measured include:
IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. While commonly reported, this value can be time-dependent for irreversible inhibitors. nih.gov
Kᵢ (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme in the initial reversible binding step.
k_inact (Rate of Inactivation): The maximum rate of the covalent modification step at saturating inhibitor concentrations.
k_obsd/[I] or k_inact/Kᵢ (Second-order Rate Constant): This ratio is a critical measure of inhibitory potency, reflecting the efficiency of the inactivation before the enzyme-inhibitor complex dissociates. It allows for the comparison of different inhibitors. nih.gov
For example, studies on various sulfonyl fluoride inhibitors have determined their second-order rate constants against specific proteases, demonstrating a wide range of potencies based on their chemical structures. nih.gov
| Kinetic Parameter | Description | Relevance |
|---|---|---|
| IC50 | Concentration of inhibitor that causes 50% inhibition of enzyme activity under specific conditions. | A common, though potentially time-dependent, measure of potency. |
| kinact/Ki | The second-order rate constant for enzyme inactivation, reflecting the overall efficiency of the inhibitor. | The primary metric for comparing the potency of irreversible inhibitors. |
Selectivity Profiling and Substrate Specificity
A crucial aspect of inhibitor development is achieving selectivity for the target enzyme over other related proteins to minimize off-target effects. The selectivity of a sulfonyl fluoride inhibitor is largely determined by its R-group—the portion of the molecule attached to the -SO₂F moiety. wur.nl For Cyclopentylmethanesulfonyl fluoride, the cyclopentylmethane group would be the primary determinant of its binding specificity.
To assess selectivity, inhibitors are often screened against panels of related enzymes. For instance, a sulfonyl fluoride designed to inhibit a specific serine hydrolase might be tested against a large number of other serine hydrolases using activity-based protein profiling (ABPP). rsc.org This technique helps to identify which enzymes in a complex biological sample are targeted by the inhibitor. The structural features of the inhibitor's R-group are optimized to maximize interactions with the binding pocket of the desired target enzyme while minimizing binding to other proteins. rsc.orgnih.gov For example, the difference in sensitivity between the lipase PPT1 and other related enzymes to various sulfonyl fluorides highlights this principle; PPT1 is insensitive to PMSF but is potently inhibited by palmityl sulfonyl fluoride, whose long alkyl chain is better accommodated in the enzyme's active site. rsc.orgnih.gov
Structural Biology Insights into Enzyme-Inhibitor Adducts
Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how sulfonyl fluoride inhibitors interact with their target enzymes. By determining the three-dimensional structure of the covalent enzyme-inhibitor adduct, researchers can visualize the precise interactions that govern binding and inhibition.
These structural studies can:
Confirm the identity of the amino acid residue that has been covalently modified.
Reveal the specific orientation of the inhibitor within the active site.
Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the inhibitor and the enzyme that contribute to binding affinity and selectivity.
For example, the crystal structure of palmitoyl-protein thioesterase-1 (PPT1) in a complex with the sulfonyl fluoride inhibitor AM-374 showed how the inhibitor's aliphatic chain fits into the binding site, explaining why it is a potent inhibitor while aryl sulfonyl fluorides are not. nih.gov Similarly, the structure of outer membrane phospholipase A (OMPLA) revealed that covalent modification by palmityl sulfonyl fluoride induces dimerization of the enzyme. rsc.orgnih.gov Such information is invaluable for the rational, structure-based design of new inhibitors with improved potency and selectivity. rsc.org
Sulfonyl Fluorides as Biochemical Probes
Beyond their role as simple inhibitors, sulfonyl fluorides are powerful tools used as biochemical probes to study enzyme function and activity in complex biological systems. rsc.orgjenabioscience.com By incorporating a reporter tag—such as a fluorophore or a "clickable" handle like an alkyne—onto the sulfonyl fluoride molecule, researchers can create activity-based probes (ABPs). rsc.orgrsc.org
These probes are used for:
Activity-Based Protein Profiling (ABPP): ABPs allow for the detection and identification of active enzymes in a proteome. The probe covalently labels the active site of its target enzymes, and the attached reporter tag is then used for visualization (e.g., via in-gel fluorescence) or enrichment and subsequent identification by mass spectrometry. rsc.orgrsc.org
Target Identification and Validation: When a compound is discovered through phenotypic screening, a sulfonyl fluoride-based probe can be synthesized to identify its specific protein targets within the cell. rsc.org
Measuring Target Engagement: Probes can be used in competition experiments to quantify how effectively a non-tagged drug molecule engages with its target enzyme inside living cells, which is crucial for drug development. semanticscholar.orgacs.org
The design of sulfonyl fluoride probes based on known inhibitors has enabled the measurement of enzyme engagement in complex proteomes and the development of high-throughput activity assays. rsc.org
| Application | Description | Example Use |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Use of tagged probes to label and identify active enzymes in a complex mixture (e.g., cell lysate). | Screening for active serine hydrolases using a rhodamine-tagged fluorophosphonate probe to confirm selective inhibition by a sulfonyl fluoride. rsc.org |
| Target Identification | Identifying the specific protein(s) that a bioactive small molecule binds to. | Using a clickable (alkyne-tagged) sulfonyl fluoride probe to capture and identify its protein targets from a proteome. semanticscholar.org |
| Target Engagement Assays | Quantifying the occupancy of a target enzyme by an unlabeled inhibitor in a biological system. | Using a probe in a competition assay to measure the intracellular target occupancy of a DcpS inhibitor. semanticscholar.org |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For cyclopentylmethanesulfonyl fluoride (B91410), a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) would provide information on the number of distinct proton environments and their connectivity within the cyclopentyl and methylene (B1212753) groups. The spectrum would be expected to show complex multiplets for the protons of the cyclopentyl ring due to spin-spin coupling between adjacent non-equivalent protons. The two protons of the methylene group adjacent to the sulfonyl fluoride moiety would likely appear as a triplet, due to coupling with the single proton on the fluorine atom. The chemical shifts would be indicative of the electronic environment of each proton.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom. researchgate.netbiophysics.org For cyclopentylmethanesulfonyl fluoride, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a triplet, due to coupling with the two adjacent protons of the methylene group. researchgate.net The chemical shift of this signal would be characteristic of a sulfonyl fluoride group. ucsb.educolorado.edu
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbons of the cyclopentyl ring and the methylene carbon. The carbon atom bonded to the sulfonyl fluoride group would exhibit a characteristic splitting pattern due to coupling with the fluorine atom (¹JCF), which is typically a large coupling constant. magritek.comacdlabs.comlibretexts.org Longer-range couplings (²JCF, ³JCF) to other carbons in the cyclopentyl ring might also be observed. magritek.comlibretexts.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | ~1.5-2.0 | Multiplet | - |
| ¹H | ~3.5-4.0 | Triplet | JHF ≈ 2-5 |
| ¹³C | ~25-30 | Singlet | - |
| ¹³C | ~30-40 | Singlet | - |
| ¹³C | ~50-60 | Doublet | ¹JCF ≈ 150-250 |
| ¹⁹F | ~ +40 to +70 (vs CFCl₃) | Triplet | JFH ≈ 2-5 |
| Note: This table presents predicted values based on known data for similar structural motifs and should be considered illustrative. Actual experimental values may vary. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₆H₁₁FO₂S). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of fragments such as SO₂F, the cyclopentyl ring, or parts thereof.
Advanced Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the sulfonyl fluoride group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds would be anticipated in the region of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. A band corresponding to the S-F stretch would also be present, typically in the range of 800-900 cm⁻¹. The C-H stretching and bending vibrations of the cyclopentyl and methylene groups would also be observed.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the IR spectrum. The S=O and S-F stretching vibrations are also Raman active and would be observed. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| S=O | Asymmetric Stretch | 1400 - 1450 | IR, Raman |
| S=O | Symmetric Stretch | 1200 - 1240 | IR, Raman |
| S-F | Stretch | 800 - 900 | IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |
| C-H (Aliphatic) | Bend | 1350 - 1470 | IR, Raman |
| Note: This table presents predicted values based on known data for similar functional groups and should be considered illustrative. Actual experimental values may vary. |
X-ray Crystallography of Co-crystals (if applicable, for mechanistic insights)
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. To obtain an X-ray crystal structure of this compound, it would first need to be crystallized. If the compound itself does not form suitable single crystals, co-crystallization with another molecule could be attempted. The resulting crystal structure would provide invaluable, unambiguous proof of the molecule's connectivity and conformation in the solid state.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of sulfonyl fluorides. For Cyclopentylmethanesulfonyl fluoride (B91410), DFT calculations can elucidate the distribution of electron density, identify the most reactive sites, and calculate key molecular properties.
Electronic Structure: The electronic structure of Cyclopentylmethanesulfonyl fluoride is characterized by the strong electron-withdrawing nature of the sulfonyl fluoride group (-SO₂F). This significantly influences the electron distribution across the entire molecule. DFT calculations can map the molecular electrostatic potential (MEP), highlighting the electron-rich and electron-poor regions. The oxygen atoms and the fluorine atom of the sulfonyl group are expected to be highly electronegative, creating a significant dipole moment.
Reactivity Prediction: The reactivity of this compound is largely dictated by the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This group is known to be a reactive center for nucleophilic attack. arxiv.org DFT can be used to calculate reactivity descriptors such as Fukui functions, which identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, the sulfur atom is the primary site for nucleophilic attack.
A data-driven approach combining molecular features from quantum calculations with experimental data has been shown to be effective in predicting the reactivity of sulfonyl fluoride fragments for targeted covalent inhibitors. mdpi.com Such an approach could be applied to this compound to predict its reactivity towards various nucleophiles.
Illustrative DFT-Calculated Properties for this compound:
| Property | Predicted Value | Significance |
| Dipole Moment | ~4-5 D | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | ~6-7 eV | A large gap suggests high kinetic stability. |
| Mulliken Charge on S | Positive | Confirms the electrophilic nature of the sulfur atom. |
| Mulliken Charge on F | Negative | Indicates the high electronegativity of the fluorine atom. |
Note: The values in this table are illustrative and based on typical values for similar aliphatic sulfonyl fluorides. Actual values would require specific DFT calculations for this compound.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis and chemical biology. Computational modeling can map out the potential energy surface for a given reaction, identifying the most favorable reaction pathways and the structures of transition states.
By solving the Schrödinger equation for electron motion under various approximations, the movement of atoms during a chemical reaction can be predicted. nih.gov The Artificial Force Induced Reaction (AFIR) method is a powerful tool for exploring reaction paths automatically. nih.gov
For the reaction of this compound with a nucleophile (e.g., an amino acid residue in a protein), computational modeling can determine the activation energy barrier. This information is vital for predicting reaction rates and understanding the conditions under which the reaction will occur. The transition state structure reveals the geometry of the interacting molecules at the peak of the energy barrier, providing insights into the factors that stabilize or destabilize it.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of all atoms in the molecule and surrounding solvent molecules, MD can explore the conformational space and predict dynamic properties. For this compound, MD simulations could reveal the flexibility of the cyclopentyl ring and the rotational freedom of the sulfonyl fluoride group. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov
Ligand-Protein Docking and Molecular Modeling in Enzymatic Contexts
Sulfonyl fluorides are known to act as covalent inhibitors of enzymes, particularly proteases. arxiv.org Computational docking and molecular modeling can be used to predict how this compound might bind to a target protein and to understand the mechanism of covalent modification.
Molecular Docking: Molecular docking programs can predict the preferred binding orientation of this compound within the active site of a target enzyme. The scoring functions used in docking estimate the binding affinity and help to identify the most likely binding poses. This information is the first step in understanding the potential of this compound as an enzyme inhibitor.
Covalent Docking and QM/MM Simulations: For covalent inhibitors like sulfonyl fluorides, specialized covalent docking protocols are required. These methods model the formation of the covalent bond between the ligand and the protein. To study the reaction mechanism in detail, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In a QM/MM simulation, the reactive part of the system (the sulfonyl fluoride and the reacting amino acid residue) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for an accurate description of the bond-breaking and bond-forming events within the complex environment of the enzyme active site.
Rational Design of Sulfonyl Fluoride Derivatives
Computational methods can guide the rational design of new sulfonyl fluoride derivatives based on the this compound scaffold with improved properties. By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in properties like reactivity, selectivity, and binding affinity, researchers can prioritize the synthesis of the most promising candidates.
For example, modifications to the cyclopentyl ring could be explored to enhance binding to a specific protein target. Substituents could be added to the ring to create additional interactions with the protein, such as hydrogen bonds or hydrophobic interactions, thereby increasing the affinity and selectivity of the inhibitor. Computational predictions can help to avoid unexpected reactions, such as the elimination of fluoride that has been observed in some cases.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be a valuable tool for its characterization and identification.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data to confirm the structure of the compound.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can also be calculated using quantum chemistry. These theoretical frequencies correspond to the peaks observed in the infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak, aiding in the assignment of the experimental spectra.
Illustrative Predicted Spectroscopic Data for this compound:
| Spectrum | Key Predicted Signals |
| ¹⁹F NMR | A singlet or multiplet (depending on coupling) in the characteristic region for sulfonyl fluorides. |
| ¹H NMR | Signals corresponding to the protons on the cyclopentyl ring and the methylene (B1212753) bridge. |
| ¹³C NMR | Signals for the carbons of the cyclopentyl ring and the methylene carbon. |
| IR | Strong absorption bands corresponding to the S=O symmetric and asymmetric stretches and the S-F stretch. |
Note: The specific chemical shifts and vibrational frequencies in this table are illustrative and would need to be determined through specific quantum chemical calculations for this compound.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of alkyl sulfonyl fluorides, including cyclopentylmethanesulfonyl fluoride (B91410), is moving towards greener and more efficient methodologies. Traditional methods often rely on harsh conditions or hazardous reagents. organic-chemistry.orgnih.gov Emerging research focuses on overcoming these limitations.
Key developments include:
Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for synthesizing alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides, alcohols, and organoboron reagents under mild conditions. acs.orgorganic-chemistry.orgnih.gov This approach offers excellent functional group tolerance and scalability, which was demonstrated by scaling up a reaction to 5 grams using a continuous stirred tank reactor (CSTR) system. acs.orgorganic-chemistry.org
One-Pot Procedures: Efficient one-pot, two-step procedures are being developed to convert sulfonic acids and sulfonates directly to sulfonyl fluorides, avoiding the isolation of moisture-sensitive intermediates like sulfonyl chlorides. mdpi.com
Water-Based Synthesis: To align with green chemistry principles, methods are being explored to perform the synthesis in environmentally benign solvents like water. A simple and mild chloride/fluoride exchange from a sulfonyl chloride has been achieved in a water/acetone biphasic mixture, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.org
These advancements promise more economical and environmentally friendly pathways to produce cyclopentylmethanesulfonyl fluoride and related compounds.
Table 1: Comparison of Synthetic Methods for Alkyl Sulfonyl Fluorides
| Method | Starting Materials | Key Features | Sustainability Aspect |
|---|---|---|---|
| Traditional Halogen Exchange | Alkyl sulfonyl chlorides | Often requires harsh conditions, limited functional group tolerance. nih.gov | Use of hazardous reagents. |
| Photoredox Catalysis | Alkyl bromides, alcohols, organoboron reagents | Mild reaction conditions, high functional group tolerance, scalable. acs.orgnih.gov | Uses visible light as a renewable energy source. |
| One-Pot from Sulfonic Acids | Sulfonic acids/sulfonates | Avoids isolation of sensitive intermediates. mdpi.com | Improved atom economy and process efficiency. |
| Biphasic Aqueous Synthesis | Alkyl sulfonyl chlorides | Uses water as a solvent, mild conditions. organic-chemistry.org | Reduced reliance on volatile organic solvents. |
Expansion of this compound Applications in Catalysis
The sulfonyl fluoride moiety is not just a synthetic target but also a key player in developing new catalytic processes. While much of the initial focus was on aryl sulfonyl fluorides, the unique properties of alkyl sulfonyl fluorides are now being exploited.
Activation via Catalysis: Research has shown that the reactivity of the relatively stable S-F bond can be unlocked using catalysts. Base-catalyzed methods, using organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can activate sulfonyl fluorides for nucleophilic substitution to form sulfonic esters. nih.govacs.org More recently, calcium triflimide has been identified as an effective Lewis acid catalyst for activating both aryl- and alkylsulfonyl fluorides to synthesize sulfonamides. acs.org
Ambiphilic Reactivity: A groundbreaking development is the use of alkyl sulfonyl fluorides as "ambiphiles" in palladium-catalyzed reactions. In these processes, the sulfonyl fluoride group acts as both an acidifying group and an internal oxidant, enabling novel transformations like the stereoselective cyclopropanation of unactivated alkenes. chemrxiv.org This dual reactivity opens up new synthetic pathways that are otherwise difficult to achieve.
Catalyst Design: The stability of the sulfonyl fluoride group makes it an attractive component in the design of ligands and catalysts for other reactions. For instance, fluorinated polymers like Nafion, which contains sulfonyl fluoride precursors, are used as superacid catalysts in various industrial processes. wikipedia.org
Future work will likely involve designing chiral catalysts for the asymmetric synthesis of complex molecules using this compound as a building block and exploring its role in transition-metal-catalyzed cross-coupling reactions. nih.gov
Exploration of Novel Reactivity Modalities
Beyond traditional nucleophilic substitution, researchers are uncovering new ways to harness the reactivity of the sulfonyl fluoride group.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The most significant recent development is the establishment of SuFEx as a next-generation "click chemistry" reaction. sigmaaldrich.comsigmaaldrich.com This reaction involves the reliable, high-yield connection of molecular building blocks using a sulfonyl fluoride hub. While initially focused on aryl sulfonyl fluorides, SuFEx is being expanded to include alkyl sulfonyl fluorides, which are sometimes challenging to use effectively in reactions with alcohols and primary amines. researchgate.net Ethenesulfonyl fluoride (ESF) has been highlighted as a particularly useful reagent that allows the introduction of the sulfonyl fluoride group into molecules via Michael addition. sigmaaldrich.com
Radical Chemistry: The strong S-F bond makes generating sulfonyl radicals challenging, but new methods are emerging. researchgate.net By activating the sulfonyl fluoride with an organosuperbase under photoredox conditions, it is possible to generate sulfonyl radicals. nih.gov These radicals can then participate in reactions like additions to alkenes, dramatically expanding the synthetic utility of sulfonyl fluorides beyond their classical role as electrophiles. researchgate.netnih.gov
Ambiphilic Reactivity in Cycloadditions: As mentioned, the ability of alkyl sulfonyl fluorides to act as both an electrophile and an internal oxidant under palladium catalysis is a novel reactivity mode. chemrxiv.org This allows for the synthesis of complex structures like 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity. chemrxiv.org
For this compound, these new modalities could enable its use as a versatile linchpin reagent to connect complex molecular fragments or to participate in radical-based polymerizations.
Advanced Computational Methods for Enhanced Design and Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfonyl fluorides.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to provide deep mechanistic insights into catalytic cycles involving sulfonyl fluorides. For example, computational studies have clarified the role of catalysts in the formation of aryl sulfonyl fluorides and have been used to investigate the turnover-limiting steps in palladium-catalyzed reactions of alkyl sulfonyl fluorides. chemrxiv.orgnih.gov
Reactivity Prediction: Computational models can predict the reactivity of sulfonyl fluorides with different nucleophiles, including amino acid residues in proteins. nih.gov This is crucial for designing selective chemical probes. In one study, covalent docking of over 3,000 accessible sulfonyl fluorides was used to screen for potential inhibitors of the enzyme trypsin, with the top candidates then being synthesized and tested. nih.gov
Rational Design of Probes and Materials: By modeling structure-property relationships, computational methods can guide the synthesis of new functional molecules. This has been applied to the design of novel ionic liquids containing the sulfonyl fluoride motif, correlating their computed structures with their physical properties. researchgate.net
For this compound, computational tools could be used to predict its reactivity profile, guide the design of specific enzyme inhibitors, and model its incorporation into new materials.
Table 2: Applications of Computational Methods in Sulfonyl Fluoride Research
| Computational Technique | Application Area | Example Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Identified the turnover-limiting and diastereoselectivity-determining step in a Pd-catalyzed cyclopropanation as the SN2-type C–SO2F oxidative addition. | chemrxiv.org |
| Covalent Docking | Drug Discovery | Screened a virtual library of >3,000 sulfonyl fluorides to identify potent trypsin inhibitors for subsequent synthesis and testing. | nih.gov |
| Molecular Dynamics (MD) | Materials Science | Investigated the competitive adsorption of molecules on a calcium fluoride surface, showing the necessity of including solvent for accurate predictions. | researchgate.net |
| DFT and Mechanistic Analysis | Catalysis Research | Elucidated the redox-neutral Bi(III) catalytic mechanism for the synthesis of aryl sulfonyl fluorides. | nih.gov |
Integration into New Chemical Biology Tools and Methodologies
Sulfonyl fluorides have become "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues. nih.govrsc.orgsigmaaldrich.com While cysteine has been the primary target for covalent inhibitors, its low abundance in binding pockets is a limitation. Sulfonyl fluorides overcome this by reacting with more abundant residues like serine, threonine, lysine, tyrosine, and histidine. nih.govenamine.netnih.gov
Future research directions include:
Expanding the "Ligandable" Proteome: Because they can target multiple amino acids, sulfonyl fluoride probes can be used to identify new binding sites and new protein targets for which covalent drugs were not previously considered. acs.org
Development of Selective Probes: The reactivity of the sulfonyl fluoride group can be tuned by altering the electronic properties of the attached scaffold. enamine.net This allows for the rational design of probes that are selective for a specific amino acid or even a specific residue within a protein's binding pocket.
Advanced Drug Modalities: The sulfonyl fluoride warhead is being incorporated into advanced therapeutic modalities. For example, it has been used to develop covalent probes for cereblon, a key component of the E3 ubiquitin ligase complex, which is central to the field of targeted protein degradation. nih.gov
A compound like this compound, with its sp³-rich, three-dimensional structure, is a highly desirable scaffold for developing the next generation of chemical probes, as it can explore chemical space not accessible to the flat aromatic cores that have dominated so far. acs.org
Potential for Material Science Applications (e.g., Polymer Chemistry)
The same properties that make sulfonyl fluorides useful in other areas—stability and controllable reactivity—make them highly attractive for material science. sigmaaldrich.com
Polymer Synthesis via SuFEx: The SuFEx click reaction is a powerful tool for polymer synthesis. The reaction between di(arylsulfonyl fluorides) and di(silyl ethers) can produce high-molecular-weight polysulfonates with unique properties. sigmaaldrich.com This "connective" chemistry allows for the creation of new polymers with precisely controlled structures.
Functional Materials: Sulfonyl fluoride-containing polymers have diverse applications. The most famous example is Nafion, a sulfonated tetrafluoroethylene-based polymer synthesized from sulfonyl fluoride precursors. wikipedia.org Nafion is used as a proton-exchange membrane in fuel cells, as a superacid catalyst, and in sensors. wikipedia.org
Surface Modification: The sulfonyl fluoride group can be used to anchor molecules to surfaces, modifying their properties for applications in areas like biocompatible coatings or specialized sensors.
The incorporation of an aliphatic, cyclic moiety like that in this compound into polymers could introduce unique physical properties, such as altered flexibility, solubility, and thermal stability, opening doors to new advanced materials.
Q & A
Q. What are the established methods for synthesizing cyclopentylmethanesulfonyl fluoride with high purity?
this compound is typically synthesized via sulfonylation of cyclopentylmethanol using methanesulfonyl chloride under controlled alkaline conditions. Purification involves fractional distillation under reduced pressure (30–50°C, 0.1–0.5 mmHg) to isolate the product. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm the absence of unreacted starting materials or byproducts like cyclopentyl chloride . For reproducibility, experimental protocols must detail stoichiometry, reaction time, and solvent selection (e.g., dichloromethane or THF) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the cyclopentyl ring structure (δ 1.5–2.2 ppm for methylene protons) and sulfonyl fluoride group (δ 3.8–4.1 ppm for CH₂SO₂F).
- IR Spectroscopy : Peaks at 1350–1450 cm⁻¹ (S=O asymmetric stretching) and 750–800 cm⁻¹ (C-F stretching).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 182 (C₆H₁₁FO₂S⁺) with fragmentation patterns confirming structural integrity. Cross-referencing with literature data and calibration against known standards is critical to avoid misassignment .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reactivity as a sulfonylating agent and potential hydrolysis to toxic byproducts (e.g., HF), researchers must:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis.
- Store the compound in sealed, desiccated containers at –20°C to prevent moisture-induced degradation.
- Employ personal protective equipment (PPE), including fluoropolymer-coated gloves and fume hoods, to minimize exposure .
Advanced Research Questions
Q. How can researchers design experiments to investigate the inhibitory mechanisms of this compound against serine hydrolases?
Experimental design should include:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate) under varying inhibitor concentrations.
- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions (e.g., covalent modification of active-site serine).
- Competitive Inhibition Studies : Compare inhibition potency with non-fluorinated analogs (e.g., cyclopentylmethanesulfonate) to assess fluoride’s role. Controls must account for enzyme isoform specificity and pH-dependent reactivity (optimal range: pH 7.4–8.0) .
Q. How should contradictions in stability data for this compound under different solvent systems be resolved?
Conflicting stability reports (e.g., decomposition in polar aprotic solvents vs. stability in hydrocarbons) require:
- Accelerated Degradation Studies : Monitor compound integrity via HPLC at elevated temperatures (40–60°C) in solvents like DMSO, acetonitrile, and hexane.
- Quantum Mechanical Calculations : Model solvent effects on sulfonyl fluoride hydrolysis kinetics using density functional theory (DFT).
- Replication : Validate findings across independent labs to rule out batch-specific impurities or measurement artifacts .
Q. What analytical strategies quantify degradation products of this compound in aqueous environments?
Use HPLC-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile gradients to separate and identify hydrolytic byproducts (e.g., cyclopentylmethanesulfonic acid and fluoride ions). Fluoride release can be quantified via ion-selective electrodes or colorimetric assays (e.g., SPADNS method). Data normalization to initial compound concentration and pH control (pH 5–9) are critical for reproducibility .
Q. How can researchers validate the inhibitory selectivity of this compound across enzyme isoforms?
- Activity-Based Protein Profiling (ABPP) : Use fluorescent probes (e.g., FP-rhodamine) to screen inhibitor specificity in proteomes.
- Dose-Response Curves : Generate IC₅₀ values for isoforms (e.g., cholinesterase vs. lipase) to assess cross-reactivity.
- Structural Dynamics Analysis : Employ molecular docking simulations to predict isoform-specific binding affinities. Statistical validation (e.g., ANOVA for inter-isoform comparisons) ensures robustness .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility in studies involving this compound?
- Detailed Protocols : Specify reaction conditions (temperature, solvent, catalyst), purification steps, and instrument calibration data.
- Supporting Information : Provide raw spectral data (NMR, IR), chromatograms, and statistical analysis scripts in supplementary files.
- Critical Appraisal : Use standardized checklists (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study rigor and bias .
Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for IC₅₀ values and use bootstrap resampling for small sample sizes.
- Meta-Analysis : Aggregate data from multiple studies to identify trends in potency or isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
